molecular formula C18H21N3S B5551877 1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline

1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline

Cat. No.: B5551877
M. Wt: 311.4 g/mol
InChI Key: PHJLNUSCNOHGCT-UHFFFAOYSA-N
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Description

1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C18H21N3S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.14561886 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a series of pyrimidine-azetidinone analogues demonstrated significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications of similar compounds in developing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah et al., 2014).

Therapeutic Applications

Tetrahydroisoquinolines (THIQs), closely related to the dihydroisoquinoline part of the compound , are considered "privileged scaffolds" in drug discovery, showing promise in treating cancer, malaria, and central nervous system disorders. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the potential of THIQ derivatives in anticancer drug discovery (I. Singh & Purvi A. Shah, 2017).

Antibacterial Agents

Pyrimidine analogues have shown high inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR), suggesting their potential as antibacterial agents. The specificity and potency of these compounds against bacterial DHFR could lead to the development of new antibacterial drugs with a novel mechanism of action (Jay V. Johnson et al., 1989).

Anti-inflammatory Applications

The synthesis of benzimidazole and pyrimidine derivatives has been linked to significant anti-inflammatory activity. This underscores the potential use of related compounds in creating effective anti-inflammatory medications (Prakash Prajapat & G. L. Talesara, 2016).

Cyclization Reactions and Derivative Synthesis

The cyclization of cyanamides, including pyrimidine derivatives, leads to various heterocyclic compounds, indicating a broad application in synthetic chemistry for producing new molecules with potential biological activities (K. Shikhaliev et al., 2008).

Properties

IUPAC Name

1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-12-9-13(2)20-17(19-12)22-11-16-15-8-6-5-7-14(15)10-18(3,4)21-16/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJLNUSCNOHGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC(CC3=CC=CC=C32)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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